5-(2,4-Dichlorophenyl)oxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
BLGIXFPPILWHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparations of 5 2,4 Dichlorophenyl Oxazol 2 Amine
Classical Multi-Step Synthetic Routes
Traditional methods for synthesizing the 2-aminooxazole core are well-established and typically involve the sequential construction of the heterocyclic system from acyclic precursors. These routes, while robust, often require multiple steps and stoichiometric reagents.
Condensation reactions are a cornerstone of oxazole (B20620) synthesis. A primary route to the 5-aryl-2-aminooxazole system is a variation of the Hantzsch thiazole (B1198619) synthesis, adapted for oxazoles. This approach involves the condensation of an α-haloketone with a suitable source of the amino group, such as urea (B33335) or its derivatives.
For the target molecule, the synthesis would commence with 2,4-dichloroacetophenone. This starting material is first halogenated at the α-carbon, typically using bromine in a suitable solvent like acetic acid or methanol, to yield 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. This α-haloketone is a key intermediate. The subsequent reaction with urea or, more commonly, cyanamide (B42294), leads to the formation of the desired 2-aminooxazole ring through a condensation-cyclization cascade. The reaction with urea is thought to proceed via initial N-alkylation, followed by intramolecular cyclization and dehydration. The use of cyanamide offers a direct route to the 2-amino functionality.
The critical step in these classical syntheses is the cyclization event that forms the oxazole ring. Following the initial condensation of the α-haloketone with the nitrogen-containing nucleophile (e.g., urea or cyanamide), an intermediate is formed which undergoes an intramolecular nucleophilic attack. The oxygen atom of the carbonyl group attacks the carbon bearing the amino group, or a tautomeric equivalent, leading to a five-membered cyclic intermediate (an oxazoline). Subsequent dehydration or elimination of a leaving group aromatizes the ring to furnish the stable oxazole product.
Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.comchempedia.info In a hypothetical application to the target structure, one would need to prepare an N-acyl derivative of 2-amino-1-(2,4-dichlorophenyl)ethan-1-one. This precursor then undergoes intramolecular cyclization, typically promoted by strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to yield the oxazole ring. wikipedia.orgchempedia.info
Elaborate precursor derivatization allows for strategic bond formation during the final ring closure. For instance, α-hydroxyketones can serve as precursors. An α-hydroxyketone, such as 2-hydroxy-1-(2,4-dichlorophenyl)ethan-1-one, can be reacted with cyanamide in the presence of a coupling agent or under acidic conditions to facilitate cyclization.
Alternatively, the synthesis can be designed to form the C5-aryl bond at a later stage. One could start with a precursor like 2-amino-5-bromooxazole and introduce the 2,4-dichlorophenyl group via a cross-coupling reaction, a strategy more commonly associated with modern methods but rooted in classical organometallic principles. However, the more traditional approach focuses on building the ring with the aryl group already in place.
Table 1: Overview of Classical Synthetic Routes to the 2-Amino-5-aryloxazole Core
| Method | Key Precursors | Typical Reagents/Conditions | General Yields |
|---|---|---|---|
| Hantzsch-type Synthesis | α-Aryl-α-haloketone, Urea or Cyanamide | Reflux in ethanol (B145695) or DMF | Moderate (~50%) acs.org |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, PPA, or POCl₃ for cyclodehydration wikipedia.orgchempedia.info | Variable, generally good |
| From α-Hydroxyketones | α-Aryl-α-hydroxyketone, Cyanamide | Acid catalysis, dehydrating agents | Moderate |
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry emphasizes the use of enabling technologies and catalytic processes to improve reaction efficiency, reduce waste, and shorten synthesis times. These approaches represent significant advancements over classical methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The Hantzsch-type condensation of α-haloketones with urea or cyanamide is particularly amenable to microwave irradiation. researchgate.net The use of microwave heating can dramatically reduce reaction times from several hours under conventional reflux to just a few minutes. researchgate.netorientjchem.org This rapid heating often leads to cleaner reactions with fewer side products and improved yields.
For the synthesis of 5-(2,4-Dichlorophenyl)oxazol-2-amine, a mixture of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one and urea in a suitable solvent (like ethanol or DMF) can be subjected to microwave irradiation at elevated temperatures (e.g., 130-150 °C) for a short duration (e.g., 5-10 minutes) to afford the product. researchgate.netresearchgate.net This efficiency is a hallmark of green chemistry, minimizing energy consumption and solvent use.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Amino-5-Aryl Thiazole/Oxazole Analogs
| Method | Reaction Time | Typical Yield | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 5-8 hours | 62-85% | orientjchem.orgrjpbcs.com |
| Microwave Irradiation | 3-15 minutes | 70-96% | orientjchem.orgrjpbcs.com |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer powerful strategies for constructing the this compound skeleton, either by forming the C5-aryl bond on a pre-formed oxazole ring or by coupling precursors that then cyclize.
Suzuki-Miyaura Coupling: A highly versatile approach involves the Suzuki-Miyaura coupling reaction. This strategy would typically involve the synthesis of a 2-amino-5-halooxazole (e.g., 2-amino-5-bromooxazole) as a key intermediate. This intermediate can then be coupled with (2,4-dichlorophenyl)boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (like K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (e.g., toluene/water or dioxane). youtube.commdpi.com This method provides a modular and convergent route to the target molecule, allowing for late-stage introduction of the dichlorophenyl moiety.
Buchwald-Hartwig Amination: While the target compound is a primary amine, the Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is relevant for the synthesis of N-substituted analogs. wikipedia.orgacsgcipr.orgorganic-chemistry.org For the primary amine itself, related catalytic systems can be employed. For instance, a route could involve the coupling of 2-chloro-5-(2,4-dichlorophenyl)oxazole with an ammonia (B1221849) equivalent, catalyzed by a palladium/phosphine complex. organic-chemistry.org The development of specialized ligands has greatly expanded the scope of these reactions to include a wide variety of amines and aryl halides. acs.org
These metal-catalyzed methods offer significant advantages in terms of scope, functional group tolerance, and efficiency compared to classical routes for aryl substitution.
Table 3: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution on Heterocycles
| Reaction | Aryl Source | Catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/Water |
| Buchwald-Hartwig Amination | Amine or Ammonia equivalent | Pd₂(dba)₃/XPhos or RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Solvent-Free and Green Chemistry Methodologies for Synthesis
The predominant synthetic route to 5-aryl-oxazol-2-amines involves the condensation of an α-haloketone with urea or its equivalents. For the target compound, this corresponds to the reaction between 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one and urea. In line with the principles of green chemistry, several methodologies have been developed to minimize waste, reduce reaction times, and use environmentally benign solvents.
Microwave-assisted synthesis has emerged as a highly efficient green chemistry approach for preparing 2-aminooxazoles. researchgate.netresearchgate.net This technique significantly shortens reaction times, often from hours to mere minutes, and can lead to cleaner products and higher yields. acs.orgresearchgate.net For instance, the reaction of α-bromoacetophenones with urea in DMF under microwave irradiation at 120 °C can be completed in as little as 3 minutes, yielding the desired 2-aminooxazole. acs.orgnih.gov This method provides a rapid and energy-efficient pathway to compounds like this compound.
The use of alternative "green" solvents is another cornerstone of sustainable synthesis. Deep eutectic solvents (DES) and glycerin have been successfully employed as reaction media for the synthesis of oxazoles, offering biodegradable and low-toxicity alternatives to traditional organic solvents. nih.gov Some syntheses have even been performed under catalyst-free conditions in nonionic liquids. researchgate.net These approaches not only reduce the environmental impact but can also simplify product isolation. nih.govresearchgate.net
Below is a table summarizing various green chemistry conditions reported for the synthesis of analogous 4- and 5-aryl-2-aminooxazoles.
| Method | Reagents | Solvent/Conditions | Time | Yield | Reference |
| Microwave | α-bromoacetophenone, Urea | DMF, 120 °C, 300 W | 3 min | ~50% | acs.orgnih.gov |
| Microwave | Substituted ketone, Urea, Iodine | Solvent-free, 170 W | 5-15 min | Good | jusst.org |
| Ultrasound/DES | α-bromoacetophenone, Urea | Choline chloride/Urea (DES) | - | High | researchgate.net |
| Conventional | α-bromoacetophenone, Urea | Glycerin | - | Good | researchgate.net |
Regioselective Functionalization and Derivatization
The functionalization of the this compound scaffold can be approached by targeting three main regions: the C-2 and C-5 positions of the oxazole ring, the 2,4-dichlorophenyl moiety, and the 2-amino group.
C-2 and C-5 Functionalization of the Oxazole Ring
The reactivity of the oxazole ring is dictated by its electronic structure. Generally, electrophilic aromatic substitution on an unsubstituted oxazole ring occurs preferentially at the C-5 position. wikipedia.orgsemanticscholar.org However, in the title compound, the C-5 position is already occupied by the dichlorophenyl group. The presence of the electron-donating 2-amino group activates the oxazole ring, making it more susceptible to electrophilic attack compared to unsubstituted oxazoles. pharmaguideline.com
Functionalization at the C-2 position, which bears the amino group, typically involves modifying the amine itself (see section 1.3.3). However, direct substitution at C-2 can be achieved if the amino group is first converted into a suitable leaving group. For instance, diazotization of the 2-amino group could potentially allow for subsequent Sandmeyer-type reactions to introduce a variety of functionalities. Nucleophilic substitution at C-2 is also possible if a good leaving group, such as a halogen, is present at that position. pharmaguideline.comthieme-connect.de Deprotonation at C-2 is a known pathway for unsubstituted oxazoles, as it is the most acidic position, but this is not applicable to the 2-amino substituted target compound. wikipedia.orgnih.gov
Further functionalization at the C-5 position would involve substitution on the pre-existing dichlorophenyl ring, as direct electrophilic attack on the C-5 carbon of the oxazole is blocked.
Substitution Patterns on the 2,4-Dichlorophenyl Moiety
Further substitution on the 2,4-dichlorophenyl ring via electrophilic aromatic substitution is challenging due to the deactivating nature of the existing substituents. Chlorine atoms are ortho-, para-directing but are deactivating groups. wikipedia.orglibretexts.org The oxazole ring itself generally acts as an electron-withdrawing, deactivating group. thieme-connect.de
The cumulative effect of these deactivating groups significantly reduces the nucleophilicity of the phenyl ring, making further electrophilic substitution difficult. If a reaction were to occur under harsh conditions, the position of the incoming electrophile would be determined by the directing effects of the three substituents.
The chlorine at C-2' (of the phenyl ring) directs to its ortho (C-3') and para (C-5') positions.
The chlorine at C-4' directs to its ortho positions (C-3' and C-5').
The oxazol-5-yl group at C-1' is deactivating and would direct an incoming electrophile to the meta positions (C-3' and C-5').
All three existing substituents direct towards the C-3' and C-5' positions of the phenyl ring. Therefore, any potential electrophilic substitution would be expected to occur at one of these sites, with steric hindrance likely playing a role in the final regioselectivity.
Amination and Amide Formation Reactions at the 2-Amino Position
The primary amino group at the C-2 position is the most accessible and reactive site for derivatization. It can readily undergo reactions typical of primary amines, such as acylation, alkylation, and cross-coupling.
Amide Formation: The synthesis of amides from the 2-amino group is a common and straightforward functionalization. This can be achieved by reacting this compound with acyl chlorides in the presence of a base, or directly with carboxylic acids using a variety of peptide coupling reagents. nih.govacs.orgorganic-chemistry.org The development of efficient coupling protocols is crucial, especially for reactions involving electron-deficient amines or sterically hindered substrates. rsc.org
The table below lists common coupling agents used for amide bond formation.
| Coupling Reagent | Abbreviation | Activating Agent Type |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Uronium Salt |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |
| n-Propanephosphonic acid anhydride | T3P | Phosphonic Anhydride |
N-Arylation: A powerful method for derivatization is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. nih.gov This reaction allows for the formation of a C-N bond between the 2-amino group of the oxazole and an aryl halide. This methodology has been systematically applied to prepare a diverse range of N-aryl-4-aryl-substituted 2-aminooxazoles and represents a versatile strategy for expanding the chemical space around the core scaffold. acs.orgnih.gov This approach is highly valued in medicinal chemistry for structure-activity relationship (SAR) studies. acs.org
Chemical Reactivity and Transformation Pathways of 5 2,4 Dichlorophenyl Oxazol 2 Amine
Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring
The 2,4-dichlorophenyl substituent in 5-(2,4-Dichlorophenyl)oxazol-2-amine is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing inductive effect of the two chlorine atoms. researchgate.net However, the chlorine atoms are ortho, para-directing, meaning that any substitution that does occur will be directed to the positions ortho and para to them. total-synthesis.com
In the context of this compound, the positions available for electrophilic attack on the dichlorophenyl ring are C-3, C-5, and C-6. The directing effects of the substituents are as follows:
-Cl at C-2: ortho-directing (to C-3) and para-directing (to C-5).
-Cl at C-4: ortho-directing (to C-3 and C-5).
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
| Position | Directing Effect from C-2 Chlorine | Directing Effect from C-4 Chlorine | Predicted Reactivity |
| C-3 | ortho | ortho | Favorable |
| C-5 | para | ortho | Favorable |
| C-6 | meta | meta | Unfavorable |
Nucleophilic Reactions at the Oxazole (B20620) Core
The oxazole ring in this compound is susceptible to nucleophilic attack, particularly at the C-2 and C-5 positions. The C-2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comsemanticscholar.org However, in 2-aminooxazoles, the amino group is a poor leaving group.
Nucleophilic attack on the oxazole ring can often lead to ring-opening rather than substitution. pharmaguideline.com For instance, treatment with strong nucleophiles could potentially cleave the oxazole ring. The presence of the electron-withdrawing 2,4-dichlorophenyl group at the C-5 position would further enhance the electrophilicity of the oxazole ring, making it more susceptible to nucleophilic attack.
Oxidation and Reduction Chemistry of the Oxazole System
The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.com In some cases, oxidation of substituted oxazoles can lead to the formation of N-oxides. pharmaguideline.com A notable reaction is the ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolones, a transformation catalyzed by aldehyde oxidase in biological systems. nih.gov This suggests that under specific oxidative conditions, this compound could potentially be converted to 5-(2,4-Dichlorophenyl)oxazol-2(3H)-one.
Reduction of the oxazole ring is also possible and typically results in ring-opened products. pharmaguideline.com The specific products formed would depend on the reducing agent and the reaction conditions employed.
Derivatization of the Amino Functionality
The primary amino group at the C-2 position of the oxazole ring is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.
Acylation and Sulfonylation Reactions
The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-(5-(2,4-dichlorophenyl)oxazol-2-yl)amides.
Sulfonylation: Similarly, reaction with sulfonyl chlorides would produce N-(5-(2,4-dichlorophenyl)oxazol-2-yl)sulfonamides.
These derivatizations can significantly alter the chemical and biological properties of the parent molecule.
Schiff Base Formation and Subsequent Transformations
The primary amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines). chemmethod.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule.
The resulting Schiff bases, N-((5-(2,4-dichlorophenyl)oxazol-2-yl)imino) compounds, are versatile intermediates that can undergo further transformations. For example, reduction of the imine double bond would lead to the formation of secondary amines.
Ring-Opening and Rearrangement Processes
Oxazole rings can undergo ring-opening reactions under various conditions, such as treatment with strong nucleophiles or under photolytic conditions. pharmaguideline.com For this compound, nucleophilic attack at the C-2 or C-5 position could initiate ring cleavage. pharmaguideline.com
Rearrangement reactions of oxazoles are also known, a classic example being the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. While this specific rearrangement is not directly applicable to the title compound, it highlights the potential for skeletal reorganization within the oxazole framework under certain conditions. Another potential transformation is the conversion of oxazoles into other heterocyclic systems, such as imidazoles, in the presence of ammonia (B1221849) or formamide (B127407) via ring cleavage. pharmaguideline.com
Isomerization and Tautomerism Studies
While specific experimental or computational studies on the isomerization and tautomerism of this compound are not extensively documented in publicly available literature, the tautomeric behavior of the core 2-aminooxazole scaffold is a subject of significant interest in heterocyclic chemistry. 2-Aminooxazoles can theoretically exist in two primary tautomeric forms: the amino form and the imino form.
Amino-Imino Tautomerism:
The equilibrium between the 2-aminooxazole (A) and 2-iminooxazolidine (B) tautomers is a crucial aspect of its reactivity.

Figure 1: General representation of amino-imino tautomerism in 2-aminooxazoles.
Computational studies on related 2-amino-2-oxazoline systems suggest that the amino tautomer is generally the more stable form. researchgate.net This preference is influenced by factors such as aromaticity of the oxazole ring and solvation effects. The presence of the 5-(2,4-dichlorophenyl) group is expected to influence the electronic properties of the oxazole ring, but the fundamental preference for the amino tautomer is likely to be maintained.
It is important to note that while the amino form may be thermodynamically favored, the imino tautomer can be a key intermediate in certain reactions, particularly those involving N-alkylation or rearrangement.
Isomerization:
Isomerization of the oxazole ring itself is not a commonly observed phenomenon under normal conditions due to the aromatic stability of the ring. However, under forcing conditions such as high temperatures or in the presence of strong acids or bases, ring-opening and subsequent rearrangement pathways could potentially lead to isomeric structures. For instance, acid-catalyzed hydrolysis could lead to ring-opened intermediates that might recyclize to form other five-membered heterocycles.
One potential isomerization pathway for N-substituted 2-iminooxazoles is the Dimroth rearrangement. wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. If the exocyclic nitrogen of the imino tautomer of this compound were to be substituted, a Dimroth-type rearrangement could be envisioned, leading to a 2-substituted-aminooxazole.
Conversion to Other Heterocyclic Systems
The 2-aminooxazole scaffold is a versatile building block for the synthesis of a variety of other heterocyclic systems. The presence of multiple reaction sites allows for its participation in various cyclization and ring transformation reactions.
Synthesis of Fused Heterocyclic Systems:
The amino group at the C2 position, coupled with the endocyclic nitrogen at the 3-position, provides a nucleophilic N-C-N fragment that can react with suitable bifunctional electrophiles to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of oxazolo[3,2-a]pyrimidines.
Ring Transformation Reactions:
The oxazole ring can undergo ring transformations, particularly in reactions that proceed through a ring-opened intermediate. These transformations often lead to the formation of more stable or synthetically useful heterocyclic cores.
Conversion to Imidazoles: One of the well-documented transformations of 2-aminooxazoles is their conversion to imidazoles. This can be achieved through various synthetic strategies, often involving a ring-opening-ring-closure sequence. For instance, treatment with certain reagents can induce cleavage of the O1-C2 bond, followed by recyclization involving the exocyclic amino group to form the imidazole (B134444) ring.
Conversion to Pyridines: 2-Aminooxazoles can also serve as dienophiles in Diels-Alder reactions with electron-deficient dienes, such as 1,2,4-triazines. This reaction proceeds via an inverse electron demand aza-Diels-Alder reaction, leading to the formation of highly substituted pyridines after the extrusion of a small molecule. researchgate.net
The following table summarizes some plausible conversion pathways of this compound to other heterocyclic systems, based on the known reactivity of the 2-aminooxazole core.
| Starting Material | Reagent/Condition | Product Heterocyclic System | Plausible Reaction Type |
| This compound | α,β-Unsaturated Ketone | Oxazolo[3,2-a]pyrimidine | Cyclocondensation |
| This compound | Hydrazine Hydrate | 1,2,4-Triazole derivative | Ring Transformation |
| This compound | 1,2,4-Triazine derivative | Substituted Pyridine | Inverse Electron Demand Aza-Diels-Alder |
| This compound | Guanidine | 2-Amino-pyrimidine derivative | Ring Transformation |
Advanced Structural Characterization and Spectroscopic Analysis for Mechanistic Understanding
Single Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Conformation
Intermolecular interactions are expected to play a crucial role in stabilizing the crystal lattice. Hydrogen bonds are likely to form between the amine group (N-H) of one molecule and the nitrogen atom of the oxazole (B20620) ring of a neighboring molecule, potentially forming dimeric motifs. researchgate.net Furthermore, weaker interactions such as C-H···Cl and π–π stacking between the aromatic rings would contribute to the formation of a stable three-dimensional supramolecular architecture. researchgate.netkayseri.edu.tr
Table 1: Predicted Crystallographic Data for 5-(2,4-Dichlorophenyl)oxazol-2-amine
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-H···Cl interactions, π–π stacking |
| Key Intramolecular Feature | Dihedral angle between dichlorophenyl and oxazole rings |
Note: This data is predictive, based on analogous chemical structures.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics
The solution-state structure and dynamics of this compound can be thoroughly investigated using advanced NMR techniques. Although specific spectral data for this exact compound is not published, expected chemical shifts can be inferred from related 2-aminooxazole and dichlorophenyl derivatives. mdpi.combiointerfaceresearch.commdpi.com
In the ¹H NMR spectrum, the protons of the dichlorophenyl ring are expected to appear as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The proton on the oxazole ring would likely resonate as a singlet further downfield. The amine (NH₂) protons would typically present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum would provide information on the carbon framework. The carbons of the oxazole ring are expected at distinct chemical shifts, with the C2 carbon (bonded to the amine group) and the C5 carbon (bonded to the dichlorophenyl ring) being particularly characteristic. The carbons of the dichlorophenyl ring would show six distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H (Dichlorophenyl) | 7.2 - 7.8 (m) | 127 - 135 |
| Oxazole-H4 | ~7.1 (s) | ~120 |
| NH₂ | Broad singlet | - |
| Oxazole-C2 | - | ~158 |
| Oxazole-C5 | - | ~145 |
Note: These are estimated values based on analogous compounds and are subject to experimental verification.
Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The presence of two chlorine atoms creates a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive signature.
While a specific mass spectrum is not available, the fragmentation of related amino-oxadiazoles and chlorophenyl compounds suggests likely pathways. mdpi.commdpi.com Upon electron ionization, the molecular ion would be readily observed. Subsequent fragmentation could involve the characteristic cleavage of the oxazole ring. Common fragmentation pathways would likely include the loss of small neutral molecules such as CO, HCN, or radicals. Another significant fragmentation would involve the dichlorophenyl cation or related fragments, which would also exhibit the distinct isotopic signature of two chlorine atoms.
Table 3: Predicted Key Mass Spectrometry Fragments and Isotopic Information
| Fragment | Description | Characteristic Isotopic Pattern |
|---|---|---|
| [C₉H₆Cl₂N₂O]⁺ | Molecular Ion (M⁺) | Yes (M, M+2, M+4) |
| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Yes (M, M+2, M+4) |
| [C₃H₃N₂O]⁺ | Amino-oxazole fragment | No |
Note: Fragmentation pathways are predicted based on the principles of mass spectrometry and data from similar structures.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding characteristics of the molecule. Based on data from analogous compounds containing amino, oxazole, and dichlorophenyl groups, a predictive assignment of the key vibrational modes can be made. mdpi.commdpi.comresearchgate.net
The FT-IR spectrum is expected to show characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine group. The region from 1500-1650 cm⁻¹ would contain bands for the C=N stretching of the oxazole ring and C=C stretching vibrations of the aromatic phenyl ring. The C-O-C stretching of the oxazole ether linkage would appear in the 1000-1250 cm⁻¹ range. Strong absorptions corresponding to C-Cl stretching vibrations are expected in the lower frequency region, typically below 850 cm⁻¹.
Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching | 3300 - 3500 | Primary Amine (-NH₂) |
| C-H Stretching (Aromatic) | 3000 - 3100 | Phenyl and Oxazole Rings |
| C=N Stretching | 1610 - 1650 | Oxazole Ring |
| C=C Stretching (Aromatic) | 1500 - 1600 | Phenyl Ring |
| C-O-C Stretching | 1000 - 1250 | Oxazole Ring |
| C-Cl Stretching | 700 - 850 | Dichlorophenyl Group |
Note: These frequencies are based on typical ranges for the specified functional groups and data from related molecules.
Following a comprehensive search of publicly available scientific literature, it has been determined that specific theoretical and computational chemistry investigations for the compound “this compound” are not available. The detailed research findings required to populate the requested article structure, including data for Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations, have not been published.
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Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can significantly influence the conformational preferences and reactivity of a molecule. For 5-(2,4-Dichlorophenyl)oxazol-2-amine, the interplay between the solute and solvent molecules is dictated by factors such as polarity, hydrogen bonding capabilities, and dispersion forces. Computational models, particularly those employing Density Functional Theory (DFT), can simulate these interactions to predict the most stable conformations in different media.
Furthermore, solvent molecules can directly participate in reactions by stabilizing charged intermediates or transition states. For instance, protic solvents can form hydrogen bonds with the nitrogen and oxygen atoms of the oxazole (B20620) ring and the amino group, thereby influencing the molecule's nucleophilicity and electrophilicity. Implicit and explicit solvent models are computational tools used to account for these effects and provide a more accurate picture of the molecule's behavior in solution.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers the ability to map out the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms that is often difficult to obtain through experimental means alone. For this compound, this includes the analysis of transition states, prediction of reactive sites, and the application of advanced theories like Bond Evolution Theory.
Transition State Analysis and Activation Energy Barriers
The elucidation of a reaction mechanism hinges on the identification of transition states (TS) and the calculation of the associated activation energy barriers. A transition state represents the highest energy point along the reaction coordinate, and its geometry provides crucial information about the bond-breaking and bond-forming processes. For reactions involving this compound, such as electrophilic or nucleophilic attack, computational methods can be used to locate the TS structures.
The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. By calculating these barriers for different potential pathways, the most favorable reaction mechanism can be identified. For example, in a potential N-acylation reaction, DFT calculations could compare the activation energies for the attack of an acyl group at the exocyclic amino nitrogen versus the endocyclic oxazole nitrogen, thus predicting the regioselectivity of the reaction. thepharmajournal.com
Nucleophilic and Electrophilic Interaction Site Prediction
The reactivity of this compound is governed by the distribution of electron density within the molecule. Computational methods provide several tools to predict the sites most susceptible to nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and thus susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the amino group, highlighting them as potential sites for electrophilic interaction. irjweb.com Conversely, the carbon atoms of the oxazole ring and the dichlorophenyl ring may exhibit areas of positive potential.
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The distribution of the HOMO and LUMO across the this compound molecule can pinpoint the atoms most involved in nucleophilic and electrophilic interactions, respectively.
Fukui Functions: These functions provide a more quantitative measure of the reactivity of different sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most electrophilic and nucleophilic atoms.
| Interaction Type | Predicted Site(s) | Rationale |
|---|---|---|
| Nucleophilic Attack (by the molecule) | Exocyclic Amino Nitrogen, Oxazole Nitrogen | High electron density, likely location of the HOMO. |
| Electrophilic Attack (on the molecule) | Oxazole Ring Carbons (C2, C4, C5) | Electron-withdrawing effects of heteroatoms and dichlorophenyl group can create electron-deficient centers. tandfonline.compharmaguideline.com |
Bond Evolution Theory (BET) Applications
Bond Evolution Theory (BET) is a powerful computational methodology that provides a detailed description of the changes in chemical bonding along a reaction pathway. mdpi.com It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to partition the reaction coordinate into distinct structural stability domains (SSDs). mdpi.com Each SSD corresponds to a specific electronic structure, and the transitions between them mark significant chemical events such as bond formation, bond breaking, or the formation of lone pairs.
Structure Activity Relationship Sar and Molecular Recognition Principles
Influence of Oxazole (B20620) Scaffold Modification on Molecular Recognition
The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. It serves as a rigid scaffold that properly orients its substituents for optimal interaction with a target binding site. researchgate.netenamine.net The oxazole nucleus is a common feature in many biologically active compounds, valued for its chemical stability and its ability to participate in various non-covalent interactions. nih.govmdpi.com Modifications at the C-2, C-4, or C-5 positions of the oxazole ring can significantly alter a compound's biological profile. researchgate.netnih.gov
The 2-amino group (-NH₂) on the oxazole scaffold is a critical functional group for molecular recognition. As a primary amine, it can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). enamine.netnih.gov This dual capability allows it to form strong, directional hydrogen bonds with amino acid residues in a protein's binding pocket, such as the side chains of aspartate, glutamate, serine, or threonine.
The 2-aminooxazole structure is considered a "privileged scaffold" in medicinal chemistry, suggesting its recurring importance in active compounds. nih.gov Its ability to establish key interactions often makes it an essential pharmacophoric element, anchoring the ligand to its target. The nucleophilicity of the oxazole ring atoms is generally enhanced by the presence of the amino group, while the basicity of the amino group itself is somewhat reduced due to its connection to the aromatic ring system. enamine.net
The substitution at the C-5 position of the oxazole ring plays a crucial role in determining the compound's binding affinity and selectivity. In 5-(2,4-Dichlorophenyl)oxazol-2-amine, this position is occupied by a 2,4-dichlorophenyl group. The nature of the substituent at C-5 can influence the molecule's interaction with the target in several ways:
Steric Bulk : The size and shape of the substituent can dictate whether the molecule fits into the binding pocket.
Electronic Properties : Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic landscape of the entire molecule, affecting electrostatic and other non-covalent interactions. mdpi.com
Studies on related heterocyclic compounds have shown that the substitution pattern on an aryl ring at a similar position is a key determinant of activity. For instance, in a series of 1,2,5-oxadiazoles, the antiplasmodial activity and selectivity were found to be strongly dependent on the substitution pattern of the C-4 phenyl moiety. mdpi.com Similarly, for certain phosphodiesterase type 4 (PDE4) inhibitors, the introduction of a methoxy (B1213986) group at the para-position of a phenyl ring enhanced inhibitory activity by promoting interaction with the target's metal-binding domain. ebi.ac.uk
| Modification at C-5 Phenyl Ring | Predicted Effect on Binding Affinity | Rationale |
|---|---|---|
| Addition of small, electron-donating groups (e.g., -CH₃, -OCH₃) | Potentially increases affinity | Can enhance π-π stacking or form additional hydrogen bonds, improving target engagement. ebi.ac.uk |
| Addition of bulky groups (e.g., -C(CH₃)₃) | Likely decreases affinity | May cause steric hindrance, preventing optimal fit within the binding pocket. |
| Replacement of chlorine with other halogens (e.g., -F, -Br) | Modulates affinity and selectivity | Alters the strength and nature of halogen bonds and changes lipophilicity. nih.gov |
| Removal of both chlorine atoms | Potentially decreases affinity | Eliminates specific halogen bonding and hydrophobic interactions that may be crucial for binding. |
Impact of 2,4-Dichlorophenyl Moiety on Molecular Interactions
The 2,4-dichlorophenyl group is a dominant feature of the molecule, significantly contributing to its physicochemical properties and interaction profile through hydrophobic effects, halogen bonding, and other electrostatic forces.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter for a molecule's ability to cross biological membranes and engage with nonpolar regions of a target. mdpi.com The presence of the phenyl ring and, particularly, the two chlorine atoms, substantially increases the lipophilicity of this compound.
This increased lipophilicity promotes hydrophobic interactions, where the dichlorophenyl ring can favorably situate itself within a nonpolar, water-excluding pocket of a receptor or enzyme. nih.gov This effect is driven by the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein, which is an entropically favorable process. In many protein-ligand complexes, such hydrophobic interactions are a primary driving force for binding.
Beyond simple hydrophobic effects, the chlorine atoms of the 2,4-dichlorophenyl moiety can participate in highly specific and directional interactions known as halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (X) in a molecule R-X and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). nih.gov This interaction arises from an area of positive electrostatic potential, called a "σ-hole," located on the halogen atom opposite the R-X covalent bond. rsc.org
The strength of halogen bonds is comparable to that of conventional hydrogen bonds and is highly directional. rsc.org In the context of this compound, the two chlorine atoms can act as halogen bond donors, interacting with electron-rich residues in a binding site. These interactions are governed by a combination of electrostatics, polarization, and charge transfer. rsc.org The presence of two chlorine atoms offers multiple possibilities for forming such stabilizing contacts, which can significantly enhance binding affinity and selectivity. DFT calculations and crystallographic studies have confirmed the key role of C-Cl···π and C-Cl···O halogen bonds in the structural assembly of molecules containing dichlorophenyl groups. nih.govresearchgate.net
| Interaction Type | Typical Donor/Acceptor | Typical Strength (kcal/mol) | Key Characteristic |
|---|---|---|---|
| Hydrogen Bond | D-H···A (D, A = N, O) | 2 - 10 | Highly directional; crucial for specificity. |
| Halogen Bond | R-X···A (X = Cl, Br, I; A = O, N, S) | 1 - 5 | Highly directional; relies on the σ-hole. rsc.org |
| Hydrophobic Interaction | Nonpolar groups | Variable (entropy-driven) | Major driving force for binding of lipophilic molecules. |
| π-π Stacking | Aromatic rings | 1 - 3 | Involves interactions between aromatic systems. |
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comfiveable.me The fundamental principle is that the variations in the biological activity of different molecules are dependent on the changes in their molecular features. fiveable.me For a compound like this compound and its analogs, QSAR studies are instrumental in predicting biological activity, optimizing lead compounds, and understanding the mechanism of action at a molecular level. jocpr.comnih.gov These models help in identifying key structural, physicochemical, and 3D properties that govern the compound's efficacy.
Various QSAR approaches can be applied, ranging from two-dimensional (2D-QSAR) to more complex three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govaaup.edu
2D-QSAR Approaches
In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule. nih.gov These descriptors can include constitutional, topological, electrostatic, and quantum chemical parameters. For a series of oxazole derivatives, these models can correlate properties like molecular weight, lipophilicity (log P), molar refractivity, and topological indices with their biological activity. researchgate.netwisdomlib.org For instance, a study on 1,2,4-oxadiazol-5-amine derivatives highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in determining their anti-proliferative activity. researchgate.net A typical 2D-QSAR model is represented by a multiple linear regression (MLR) equation, which provides a straightforward interpretation of the influence of each descriptor.
A hypothetical 2D-QSAR study on a series of 5-phenyloxazol-2-amine analogs might yield a model with the statistical parameters shown in the table below.
| Model Parameters | Value | Description |
| R² | 0.906 | The coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors. researchgate.net |
| q² | 0.907 | The cross-validated correlation coefficient (leave-one-out), indicating the model's internal predictive ability. researchgate.net |
| F-value | 120.66 | The Fischer's test value, representing the statistical significance of the regression model. researchgate.net |
| Descriptors | - | Key molecular properties such as hydrophobicity (LogP), quantum chemical (e.g., HOMO/LUMO energies), and constitutional (e.g., molecular weight) descriptors. researchgate.net |
3D-QSAR Approaches: CoMFA and CoMSIA
3D-QSAR methods provide a more detailed understanding by considering the three-dimensional structure of the molecules and their interaction fields. nih.gov These methods require the alignment of the series of compounds, typically based on a common scaffold. aaup.edu
Comparative Molecular Field Analysis (CoMFA) : CoMFA calculates the steric and electrostatic fields around the aligned molecules. nih.gov The resulting contour maps visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, green contours might indicate areas where bulky substituents are favorable for activity, while red contours could suggest regions where electronegative groups are preferred. nih.gov In a study on 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, the CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.530 and a non-cross-validated coefficient (r²) of 0.903, indicating a statistically significant model. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com This provides a more comprehensive picture of the intermolecular interactions. The CoMSIA model for the same DMDP derivatives showed a q² of 0.548 and an r² of 0.909. nih.gov Analysis of CoMSIA contour maps can guide specific structural modifications, such as adding a hydrogen bond donor near a particular functional group to enhance binding affinity. nih.gov
The statistical results from 3D-QSAR studies on series of heterocyclic compounds, such as imidazole (B134444) or furanone derivatives, demonstrate the predictive power of these models. nih.govnih.gov
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Key Fields |
| CoMFA (Furanone Derivatives) | 0.664 | 0.916 | Not Reported | Steric, Electrostatic nih.gov |
| CoMSIA (Furanone Derivatives) | 0.777 | 0.905 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor nih.gov |
| CoMFA (Imidazole Derivatives) | 0.66 | 0.98 | Not Reported | Steric, Electrostatic nih.gov |
| CoMSIA (Imidazole Derivatives) | 0.75 | 0.99 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor nih.gov |
| CoMFA (Oxadiazolone Derivatives) | 0.61 | 0.98 | 0.91 | Steric (54.1%), Electrostatic (45.9%) mdpi.com |
| CoMSIA (Oxadiazolone Derivatives) | 0.64 | 0.93 | 0.91 | Electrostatic (34.6%), Steric (23.9%), H-bond Donor (23.4%), H-bond Acceptor (18.0%) mdpi.com |
These QSAR modeling approaches are powerful tools in medicinal chemistry. By quantifying the relationship between molecular structure and biological activity, they provide crucial insights for the rational design and optimization of new, more potent analogs of this compound. fiveable.me
Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the mechanistic investigations of molecular interactions for the chemical compound “this compound.”
Detailed searches for molecular docking simulations, enzymatic inhibition mechanisms, and receptor modulation studies focusing solely on this compound did not yield any relevant research findings. The available scientific literature discusses related compounds, such as other oxazole derivatives or molecules with a dichlorophenyl group, but does not provide the specific data required to address the outlined sections concerning ligand-protein interactions, key amino acid binding residues, allosteric or orthosteric binding modes, kinetic studies, or receptor modulation mechanisms for this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined subsection.
Mechanistic Investigations of Molecular Interactions Non Clinical Focus
Receptor Modulation Mechanisms
Agonist, Antagonist, and Inverse Agonist Modalities
There is a lack of specific studies defining the agonist, antagonist, or inverse agonist properties of 5-(2,4-Dichlorophenyl)oxazol-2-amine at various receptors. However, research on structurally related pyrazole (B372694) compounds offers some insights into potential mechanisms. For instance, certain aryl pyrazole derivatives have been shown to act as antagonists and inverse agonists at cannabinoid CB1 receptors. nih.gov These compounds can modulate signal transduction pathways, such as by augmenting secretin-stimulated cyclic AMP (cAMP) accumulation or by antagonizing agonist-mediated inhibition of adenylyl cyclase. nih.gov Without direct experimental data, it is not possible to confirm if this compound shares these modalities.
Receptor Selectivity and Promiscuity Investigations
The receptor selectivity profile for this compound has not been characterized in the available literature. Determining whether a compound is selective for a single receptor or promiscuous (acting on multiple targets) requires extensive screening against a panel of receptors. Research on other heterocyclic compounds, such as some oxadiazole derivatives, has demonstrated high selectivity for specific targets like monoamine oxidase B (MAO-B). mdpi.com Similarly, certain benzoxazole (B165842) derivatives have been identified as selective inhibitors of G-protein-coupled receptor kinase-2 and -5. nih.gov These examples highlight the potential for selective interactions within this class of compounds, but specific data for this compound is not available.
Cellular and Sub-Cellular Mechanistic Probes
Interaction with Cellular Components and Pathways
Specific investigations into the interaction of this compound with cellular components and pathways are not well-documented. However, studies on analogous compounds provide a framework for potential mechanisms. For example, a structurally similar pyrazole derivative, CDMPO, has been shown to exert anti-inflammatory effects in microglial cells by attenuating the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This leads to the suppression of pro-inflammatory molecules like nitric oxide, prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov
Another related oxazole (B20620) compound, 5-(4-Chlorophenyl)oxazol-2-amine, has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the production of inflammatory leukotrienes. The inhibitory activity of such compounds is a key aspect of their biological effects.
Table 1: Potential Cellular Interactions Based on Structurally Related Compounds
| Interacting Component/Pathway | Observed Effect of Related Compound | Reference Compound |
|---|---|---|
| NF-κB Signaling Pathway | Attenuation of LPS-induced activation | CDMPO |
| p38 MAPK Signaling Pathway | Attenuation of LPS-induced phosphorylation | CDMPO |
Studies in Model Biological Systems for Pathway Elucidation
Research utilizing model biological systems to elucidate the pathways affected by this compound is currently unavailable. However, studies on related compounds in such systems have provided valuable insights. For instance, the anti-inflammatory properties of the pyrazole derivative CDMPO were investigated in lipopolysaccharide (LPS)-stimulated primary microglia and BV2 cells, which are standard in vitro models for neuroinflammation. nih.gov Furthermore, the neuroprotective effects of this compound were demonstrated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, where it protected dopaminergic neurons and improved behavioral deficits. nih.gov These models were crucial in confirming the role of NF-κB and p38 MAPK pathway modulation in the compound's neuroprotective effects. nih.gov
Applications As Advanced Chemical Building Blocks and Probes
Utility in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space efficiently. nih.gov 5-(2,4-Dichlorophenyl)oxazol-2-amine is an exemplary building block for DOS strategies due to the multiple reactive handles inherent in its structure. The primary amine at the 2-position is the most accessible site for diversification, allowing for a multitude of transformations to introduce appendage diversity.
Key diversification reactions include:
Acylation/Sulfonylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides.
Alkylation/Arylation: The amino group can undergo N-alkylation or be used in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce various alkyl or aryl substituents. nih.gov
Urea (B33335)/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to corresponding ureas and thioureas, further expanding the functional group diversity.
Beyond simple appendage modification, the oxazole (B20620) core itself can participate in reactions that alter the molecular skeleton. Under specific conditions, cycloaddition or ring-transformation reactions can be employed to create novel, more complex heterocyclic frameworks, thereby achieving skeletal diversity from a common precursor.
Role in Combinatorial Chemistry Libraries
In combinatorial chemistry, the goal is to rapidly synthesize large numbers of related compounds in parallel for high-throughput screening. The structure of this compound is highly amenable to this approach. The exocyclic amino group serves as a reliable point of attachment for various building blocks, making it suitable for automated parallel synthesis. nih.gov
A typical combinatorial library synthesis would involve splitting a stock of this compound into multiple reaction vessels. Each vessel would then be treated with a different reactant (e.g., from a library of aldehydes for reductive amination, or a library of acyl chlorides for amidation) to generate a unique final product. This strategy allows for the systematic exploration of the structure-activity relationships (SAR) around the 2-aminooxazole core, where the 5-(2,4-dichlorophenyl)oxazole portion remains constant while the substituent at the 2-amino position is varied.
Table 1: Potential Diversification Reactions for Combinatorial Libraries
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Carboxylic Acids / Acyl Halides | Amide |
| Sulfonylation | Sulfonyl Halides | Sulfonamide |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine |
| Buchwald-Hartwig Coupling | Aryl / Heteroaryl Halides | Diaryl / Aryl-heteroaryl Amine |
| Urea Formation | Isocyanates | Urea |
| Guanidinylation | Guanidinylating Agents | Guanidine |
Precursor for Complex Organic Molecules and Heterocycles
The inherent reactivity of the 2-aminooxazole moiety makes this compound a valuable precursor for the synthesis of more elaborate molecular architectures, including fused ring systems and other bioactive scaffolds.
The arrangement of atoms in the 2-aminooxazole ring (N-C-N) provides the necessary functionality for cyclocondensation reactions to build fused heterocyclic systems. By reacting with bifunctional electrophiles, new rings can be annulated onto the oxazole core. For instance, reaction with 1,3-dielectrophiles such as β-ketoesters or malonic acid derivatives can lead to the formation of oxazolo[5,4-d]pyrimidines, a class of compounds with known biological relevance. growingscience.com Such reactions capitalize on the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen atom to construct a new six-membered ring fused to the original oxazole. This strategy provides a direct route to tricyclic systems from a simple starting material.
Table 2: Examples of Potential Fused Heterocyclic Systems
| Reagent Type | Resulting Fused Ring System | Core Structure |
|---|---|---|
| β-Ketoesters | Pyrimidinone | Oxazolo[5,4-d]pyrimidine |
| 1,3-Diketones | Pyrimidine | Oxazolo[5,4-d]pyrimidine |
| α,β-Unsaturated Carbonyls | Dihydropyrimidine | Oxazolo[5,4-d]pyrimidine |
| Phosgene Equivalents | Imidazolidinone | Imidazo[1,2-b]oxazole |
The development of chemical tools often relies on the derivatization of privileged scaffolds known to interact with biological targets. The 2-aminooxazole scaffold is a bioisostere of the 2-aminothiazole (B372263) core, which is found in numerous approved drugs and biologically active compounds. researchgate.netexcli.denih.gov By leveraging this principle, this compound can be derivatized to generate novel compounds with potential biological activity. The 2,4-dichlorophenyl group is itself a common substituent in pharmacologically active molecules, recognized for its ability to engage in hydrophobic and halogen-bonding interactions within protein binding sites. drugbank.com Derivatization at the 2-amino position allows for the fine-tuning of physicochemical properties and the introduction of pharmacophores to target specific enzymes or receptors, making it a powerful strategy for developing novel chemical probes and potential therapeutic leads.
Development of Molecular Probes for Chemical Biology
Molecular probes, particularly fluorescent probes, are essential tools for visualizing and studying biological processes in real-time. nih.gov this compound can serve as the core recognition element of a molecular probe, which can be rendered fluorescent through chemical modification. The rational design of such a probe would involve covalently attaching a fluorophore to the 2-amino position. nih.gov
For example, the amino group can be acylated with a carboxylic acid derivative of a common fluorophore like a coumarin, fluorescein, or BODIPY dye. The resulting conjugate combines the potential binding affinity of the 5-(2,4-dichlorophenyl)oxazole moiety for a specific biological target with the sensitive detection capabilities of the fluorescent tag. Such probes could be used in applications like fluorescence microscopy or flow cytometry to report on the presence, location, or activity of a target protein or enzyme within a cellular environment. The modular synthesis allows for the creation of a panel of probes with different fluorophores to optimize imaging properties. mdpi.com
Potential in Material Science and Agrochemistry (Chemical Aspects Only)
The chemical features of this compound also suggest potential applications in material science and agrochemistry, based purely on its molecular structure.
Material Science: The rigid, planar, and aromatic nature of the heterocyclic core, combined with the dichlorophenyl group, makes it a candidate for incorporation into advanced materials. It could be polymerized through the amino group to form conjugated polymers with potentially interesting electronic or photophysical properties. Alternatively, it could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers, where the nitrogen atoms of the amino group and oxazole ring can coordinate to metal centers.
Agrochemistry: The 2,4-dichlorophenyl moiety is a key structural component of the widely used phenoxy herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). This structural precedent suggests that derivatives of this compound could be explored as precursors for new agrochemicals. Furthermore, related heterocyclic scaffolds such as 1,3,4-thiadiazoles are known to exhibit fungicidal activity. The synthesis of new derivatives from this building block could lead to novel compounds for crop protection, leveraging the established biological relevance of its constituent parts.
Q & A
Q. What are the critical steps in synthesizing 5-(2,4-Dichlorophenyl)oxazol-2-amine with high purity?
Methodological Answer: The synthesis typically involves cyclization of a substituted hydrazide with a dichlorophenyl precursor under controlled conditions. Key steps include:
- Precursor Preparation : React 2,4-dichlorophenylacetic acid with thiosemicarbazide in the presence of POCl₃ to form the oxazole ring backbone .
- Cyclization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to facilitate ring closure, ensuring minimal side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (2:1) to achieve >95% purity .
Q. How can reaction conditions be optimized to maximize yield?
Methodological Answer: Optimization requires iterative adjustments to:
- Temperature : Maintain 90–110°C during cyclization to balance reaction rate and byproduct formation .
- pH : Use buffered conditions (pH 7–8) to stabilize intermediates and prevent hydrolysis .
- Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate ring formation; yields improve by 15–20% with 0.5 mol% catalyst .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–110°C | ↑ Yield by 25% |
| Solvent (DMF) | 10–15% v/v | Minimizes side products |
| Catalyst (ZnCl₂) | 0.5 mol% | ↑ Yield by 15–20% |
Q. What analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles and confirms the oxazole-dichlorophenyl orientation (e.g., C–Cl bond length: 1.73 Å) .
- NMR Spectroscopy : Key signals include δ 7.2–7.6 ppm (aromatic protons) and δ 6.8 ppm (oxazole NH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (C₉H₆Cl₂N₂O: [M+H]⁺ = 245.9854) .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorophenyl group influence reactivity?
Methodological Answer: The electron-withdrawing Cl substituents:
- Reduce Electron Density : Stabilize the oxazole ring via resonance, lowering susceptibility to electrophilic attacks .
- Direct Cross-Coupling : Activate the C2 position of oxazole for Suzuki-Miyaura reactions (Pd catalysis, 80°C, 12 h) with aryl boronic acids .
- Impact Bioactivity : Enhance binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) via halogen bonding .
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
- Dose-Response Curves : Compare EC₅₀ values under consistent conditions (e.g., 72-h incubation, 10% FBS media) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by solvent polarity or assay interference .
Q. Table 2: Reported Bioactivity Discrepancies
| Study | IC₅₀ (μM) | Assay Condition | Possible Confounder |
|---|---|---|---|
| A | 12.3 | DMSO, 48 h | Solvent cytotoxicity |
| B | 8.7 | PBS, 72 h | Improved solubility |
Q. Can computational modeling predict target binding affinity?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with GPCRs (e.g., cannabinoid receptors) based on rimonabant analogs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates strong binding) .
- QSAR Models : Corrogate substituent effects (Cl vs. F) on logP and IC₅₀ using partial least squares regression .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
